

Refinement of protocols for "Diphenyl(vinyl)sulfonium trifluoromethanesulfonate" applications

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Compound of Interest

Compound Name:	Diphenyl(vinyl)sulfonium trifluoromethanesulfonate
Cat. No.:	B1354423

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Technical Support Center: Diphenyl(vinyl)sulfonium trifluoromethanesulfonate

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions for the application of **Diphenyl(vinyl)sulfonium trifluoromethanesulfonate**.

Frequently Asked Questions (FAQs)

Q1: What is **Diphenyl(vinyl)sulfonium trifluoromethanesulfonate** and what are its primary applications?

A1: **Diphenyl(vinyl)sulfonium trifluoromethanesulfonate** is a powerful synthetic reagent with the CAS number 247129-88-0 and a molecular weight of 362.4 g/mol .^{[1][2]} It is primarily used in organic synthesis as a Michael acceptor, facilitating the formation of carbon-sulfur bonds.^[1] Key applications include cyclopropanation, aziridination, and the synthesis of various nitrogen-containing heterocycles like morpholines.^{[1][3]}

Q2: What is the general mechanism of action for this reagent?

A2: **Diphenyl(vinyl)sulfonium trifluoromethanesulfonate** acts as an electrophile.^[1] The reaction mechanism typically involves the conjugate addition of a nucleophile to the β -position of the vinyl group. This is often followed by the displacement of the diphenyl sulfide leaving group, leading to the formation of new cyclic products.^[3]

Q3: What are the key safety precautions to take when handling this compound?

A3: This compound is known to cause skin, eye, and respiratory irritation. It is crucial to handle it in a well-ventilated area, preferably a fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust or fumes.

Q4: How should **Diphenyl(vinyl)sulfonium trifluoromethanesulfonate** be stored?

A4: It should be stored in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. It is sensitive to moisture.

Q5: Can this reagent be generated in situ?

A5: Yes, it is often generated in situ from its precursor, (2-bromoethyl)diphenylsulfonium triflate, by treatment with a base.^[3] This method can be convenient for reactions where the isolation of the vinylsulfonium salt is not necessary.

Troubleshooting Guide

Issue	Possible Cause	Suggested Solution
Low or no product yield	Degradation of the reagent: The compound is moisture-sensitive.	Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
Incorrect stoichiometry: The ratio of reactants is critical for optimal yield.	Carefully check the molar ratios of the sulfonium salt, substrate, and any catalysts or bases.	
Ineffective base: The chosen base may not be strong enough to deprotonate the nucleophile or facilitate the desired reaction.	Consider using a stronger base or a different base altogether. Common bases include DBU and potassium carbonate. ^[3]	
Low reaction temperature: The reaction may require more thermal energy to proceed at a reasonable rate.	Gradually increase the reaction temperature and monitor the progress by TLC or other analytical methods.	
Formation of multiple products/side reactions	Competing nucleophilic attack: Other functional groups in the starting material may react with the sulfonium salt.	Protect sensitive functional groups before carrying out the reaction.
Polymerization of the vinylsulfonium salt: This can occur under certain conditions.	Control the rate of addition of the reagent and maintain the recommended reaction temperature.	
Isomerization of the product: The initial product may isomerize to a more stable form.	Analyze the reaction mixture at different time points to identify the initial product and optimize conditions to isolate it if necessary.	

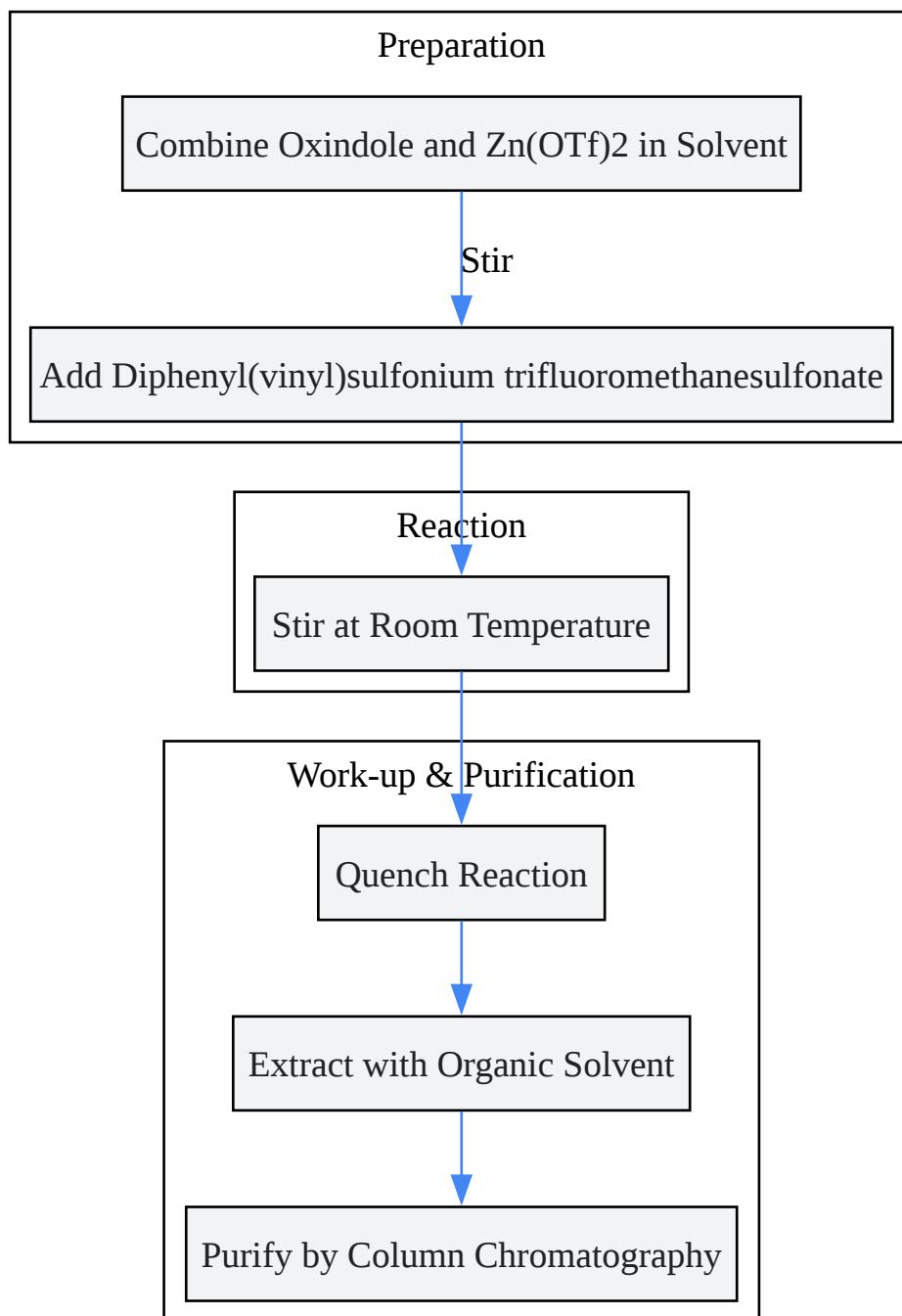
Difficulty in product purification	Presence of diphenyl sulfide byproduct: This is a common byproduct from the reaction.	Utilize column chromatography with an appropriate solvent system to separate the desired product from diphenyl sulfide.
Product is unstable to the work-up conditions: The product may be sensitive to acid, base, or water.	Perform a neutral work-up and use gentle purification techniques.	

Experimental Protocols & Data

Zinc Triflate-Mediated Cyclopropanation of Oxindoles

This protocol describes the cyclopropanation of oxindoles using **Diphenyl(vinyl)sulfonium trifluoromethanesulfonate**, a reaction known for its mild conditions and broad functional group compatibility.^{[3][4]}

Experimental Workflow:



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Caption: Workflow for Zinc Triflate-Mediated Cyclopropanation.

Detailed Methodology:

- To a solution of the oxindole (1.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane), add zinc triflate ($Zn(OTf)_2$) (1.1 equiv.).
- Stir the mixture at room temperature for 10-15 minutes.
- Add **Diphenyl(vinyl)sulfonium trifluoromethanesulfonate** (1.2 equiv.) portion-wise over 5 minutes.
- Continue stirring the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired spirocyclopropyl oxindole.

Quantitative Data:

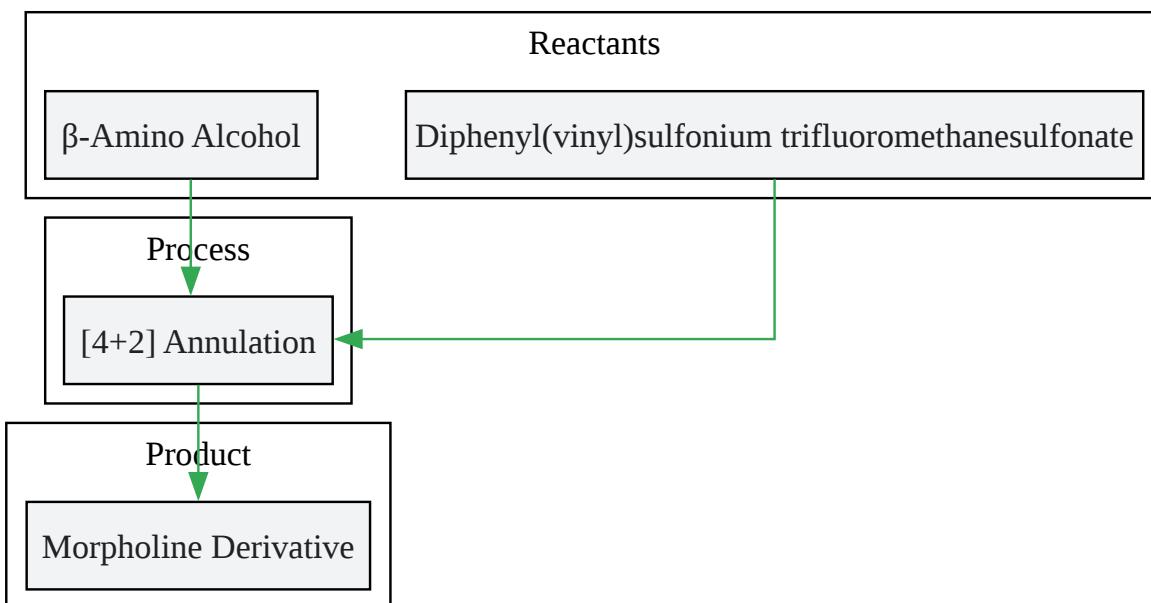
Substrate	Product	Yield (%)
N-Boc-oxindole	N-Boc-spiro[cyclopropane-1,3'-indolin]-2'-one	>95
N-Methyl-oxindole	N-Methyl-spiro[cyclopropane-1,3'-indolin]-2'-one	>95
Unprotected oxindole	spiro[cyclopropane-1,3'-indolin]-2'-one	>95

Yields are approximate and may vary based on specific reaction conditions and substrate.[\[3\]](#)[\[4\]](#)

Synthesis of Morpholines from β -Amino Alcohols

This protocol outlines the [4+2] annulation reaction of β -amino alcohols with **Diphenyl(vinyl)sulfonium trifluoromethanesulfonate** to synthesize morpholines, often with high yields.[3]

Reaction Pathway:



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Caption: Synthesis of Morpholines via [4+2] Annulation.

Detailed Methodology:

- Dissolve the β -amino alcohol (1.0 equiv.) in a suitable solvent (e.g., acetonitrile).
- Add a base (e.g., potassium carbonate, 2.0 equiv.).
- To this suspension, add a solution of **Diphenyl(vinyl)sulfonium trifluoromethanesulfonate** (1.1 equiv.) in the same solvent dropwise at room temperature.
- Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC).

- Filter the reaction mixture to remove the inorganic base.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography to obtain the desired morpholine derivative.

Quantitative Data:

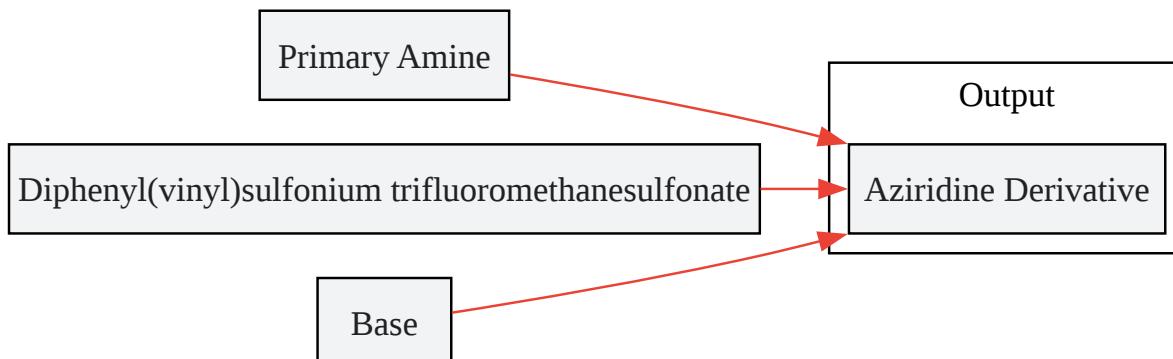
β-Amino Alcohol Derivative	Product	Yield (%)
N-Tosyl-ethanolamine	N-Tosyl-morpholine	94-98
N-Boc-ethanolamine	N-Boc-morpholine	High
Various substituted amino alcohols	Corresponding morpholines	94-98

Yields are reported for a range of substrates and may vary depending on the specific substituents and reaction conditions.[\[3\]](#)

Aziridination of Primary Amines

This protocol describes the synthesis of aziridines from primary amines using **Diphenyl(vinyl)sulfonium trifluoromethanesulfonate**. The reaction often proceeds under mild conditions.[\[3\]](#)

Logical Relationship:



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References

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